![molecular formula C7H7N B1245675 6-Methylenecyclohexa-2,4-dienimine CAS No. 64372-87-8](/img/structure/B1245675.png)
6-Methylenecyclohexa-2,4-dienimine
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Overview
Description
6-methylenecyclohexa-2,4-dienimine is an o-azaxylylene.
Scientific Research Applications
Bromination and Molecular Structure Analysis
The bromination of compounds related to 6-Methylenecyclohexa-2,4-dienimine has been explored. For instance, 6-dibromomethyl-6-methylcyclohexyl-2,4-dien-1-one underwent bromination, yielding various derivatives. These derivatives were characterized using spectroscopy and elemental analysis, contributing to the understanding of molecular structures and reaction pathways in organic chemistry (Gavrilova et al., 2013).
Ketene-Ketene Interconversion
Research on 6-Carbonylcyclohexa-2,4-dienone, related to 6-Methylenecyclohexa-2,4-dienimine, demonstrated its generation through various methods and its interconversion to other ketenes. This study enhances the understanding of reaction mechanisms in organic synthesis, particularly concerning ketenes (Koch et al., 2014).
Solvolytic C-C Cleavage Reaction
Investigations into 6-Acetoxycyclohexa-2,4-dienones revealed a rapid reaction in specific conditions, leading to an acyclic ketoester. This research is crucial for understanding the reaction mechanisms in organic compounds, especially for C-C cleavage processes (Eley et al., 2001).
Retro Cheletropic-Ene Reaction Kinetics
The retro-cheletropic ene reaction of N-phenyl-1-methyl-6-methylenecyclohexa-2,4-dienylmethanimine was studied, providing insights into structural and kinetic aspects of this reaction. This research contributes to the broader understanding of reaction kinetics in organic chemistry (Izadyar, 2013).
Prototropy and Radical Scavenging Activity
Research on Schiff bases related to 6-Methylenecyclohexa-2,4-dienimine, considering prototropy and radical scavenging activities, offers insights into potential therapeutic and food industry applications (Kaştaş et al., 2017).
Hyperacidity Design Study
A study on molecules related to 6-Methylenecyclohexa-2,4-dienimine revealed their behavior ranging from moderate acidity to hyperacidity. This research aids in designing super- and hyperacids, expanding the applications in acid-base chemistry (Si & Ganguly, 2017).
Electrochemical Transformations
Electrochemical studies of dihalomethyl-substituted cyclohexa-dienones, related to 6-Methylenecyclohexa-2,4-dienimine, have been conducted. This research provides valuable insights into electrochemical processes and transformations in organic compounds (Moiseeva et al., 2011).
properties
CAS RN |
64372-87-8 |
---|---|
Product Name |
6-Methylenecyclohexa-2,4-dienimine |
Molecular Formula |
C7H7N |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
6-methylidenecyclohexa-2,4-dien-1-imine |
InChI |
InChI=1S/C7H7N/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H2 |
InChI Key |
JTRAPHDTVNJQPR-UHFFFAOYSA-N |
SMILES |
C=C1C=CC=CC1=N |
Canonical SMILES |
C=C1C=CC=CC1=N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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